molecular formula C11H10BrNO2S2 B5831532 N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide

N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide

Cat. No. B5831532
M. Wt: 332.2 g/mol
InChI Key: SBSBBAFFUFDTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide, also known as BRD0705, is a small molecule compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide is not fully understood. However, it is known to interact with specific biological targets, leading to the modulation of their activity. N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide has been shown to have both agonistic and antagonistic effects on different targets, depending on the specific target and the concentration of the compound.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide has also been shown to modulate the activity of various receptors and ion channels, leading to changes in cellular signaling pathways. In addition, N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have activity against a wide range of biological targets, making it a useful tool for studying cellular signaling pathways. However, one limitation of N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. This could lead to the development of more potent and selective compounds for the treatment of specific diseases. Another direction is to explore the potential of N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide as a tool for studying cellular signaling pathways and identifying new drug targets. Finally, there is also potential for the development of new drug delivery systems that incorporate N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide, which could improve the efficacy and safety of existing drugs.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 4-bromo-3-methylphenylamine, which is then reacted with thiophene-2-sulfonyl chloride to obtain the final product. The synthesis of N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide is a relatively simple process and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a wide range of biological targets, including enzymes, receptors, and ion channels. N-(4-bromo-3-methylphenyl)-2-thiophenesulfonamide has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S2/c1-8-7-9(4-5-10(8)12)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBBAFFUFDTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.